molecular formula C13H21NO4 B2761273 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid CAS No. 2168494-10-6

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid

Cat. No.: B2761273
CAS No.: 2168494-10-6
M. Wt: 255.314
InChI Key: JSVBJWIXWVXQCH-UHFFFAOYSA-N
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Description

The compound 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid features a bicyclo[3.2.0]heptane core, a seven-membered bicyclic structure fused with a nitrogen atom (azabicyclo). Key substituents include:

  • A tert-butoxycarbonyl (Boc) group at the 2-position of the azabicyclo ring, serving as a protective group for the amine.

This structure is relevant in medicinal chemistry, particularly as a β-lactam antibiotic precursor or intermediate due to its bicyclic framework .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-5-4-9-8(6-10(9)14)7-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVBJWIXWVXQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid is a bicyclic organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a bicyclic structure with a nitrogen atom, which is characteristic of azabicyclic compounds. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and reactivity in synthetic applications.

Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight215.26 g/mol
CAS Number1932215-43-4
Density1.165 g/cm³
Boiling Point400.9 °C

Pharmacological Profile

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some azabicyclic compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Neuroprotective Effects : Compounds in this class may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
  • Analgesic Properties : There is evidence suggesting that these compounds can modulate pain pathways, providing analgesic effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with neurotransmitter systems, particularly those involving acetylcholine and serotonin.
  • Modulation of ion channels and receptors that are critical in pain perception and neuroprotection.

Study 1: Neuroprotective Effects

A study involving the administration of similar azabicyclic compounds to animal models indicated significant neuroprotective effects against oxidative stress-induced damage. The results suggested that these compounds could enhance cognitive function and reduce neuronal loss.

Study 2: Antimicrobial Activity

In vitro tests demonstrated that derivatives of this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.

Comparison with Similar Compounds

Structural Analog 1: 2-[endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid

  • CAS No.: 2725790-96-3
  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Key Differences: Bicyclo Ring System: [3.1.1] vs. [3.2.0], altering ring strain and spatial geometry.
  • Implications : The [3.1.1] system may reduce reactivity compared to the [3.2.0] framework, influencing binding to bacterial penicillin-binding proteins (PBPs) .

Structural Analog 2: 2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid

  • CAS No.: 2059926-85-9
  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Key Differences: Bicyclo Ring System: [2.2.2]octane, a larger and more rigid structure. Functional Group: A dimethylpropanoyloxy group replaces the Boc-protected amine.
  • Implications : The increased ring size may hinder membrane permeability but improve metabolic stability .

Structural Analog 3: rac-2-[(1R,5R)-6-amino-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid hydrochloride

  • CAS No.: EN300-190540
  • Molecular Formula: C₇H₁₄ClNO₃
  • Molecular Weight : 195.65 g/mol
  • Key Differences :
    • Substituents : A free amine (protonated as hydrochloride) instead of a Boc-protected amine.
    • Additional Oxygen : A 3-oxa bridge modifies electronic properties.
  • Implications : The hydrochloride salt enhances aqueous solubility, favoring oral bioavailability but reducing lipid membrane penetration .

Structural Analog 4: (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA)

  • CAS No.: 551-16-6
  • Molecular Formula : C₈H₁₂N₂O₃S
  • Molecular Weight : 216.26 g/mol
  • Key Differences :
    • Core Functional Groups : A β-lactam ring and thioether (4-thia) group, characteristic of penicillins.
    • Lacks Acetic Acid Moiety : Instead features a carboxylate at position 2.
  • Implications : The β-lactam ring confers antibiotic activity, while the absence of the Boc group increases susceptibility to β-lactamase degradation .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid?

The synthesis typically involves multi-step routes, leveraging bicyclic core formation followed by functionalization. A common approach includes:

  • Spirocyclic nitrile reduction : Reduce spirocyclic oxetanyl nitriles using agents like LiAlH4 under controlled temperatures (0–25°C) to form the azabicyclo scaffold .
  • Boc protection : Introduce the tert-butoxycarbonyl (Boc) group via carbamate formation using Boc anhydride in the presence of a base (e.g., DMAP) to protect the amine .
  • Acetic acid side-chain incorporation : Employ alkylation or Michael addition to attach the acetic acid moiety, optimizing solvent polarity (e.g., DMF/THF mixtures) to enhance yield .

Basic: How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclic ring geometry and Boc group placement. For example, the tert-butyl protons resonate at δ 1.2–1.4 ppm .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ peak at m/z 326.18) and fragmentation patterns to assess purity .
  • X-ray crystallography : Resolve stereochemistry for the bicyclo[3.2.0] core, as demonstrated for analogous azabicyclo compounds .

Basic: What stability considerations are critical for handling and storing this compound?

  • Hydrolysis sensitivity : The Boc group is prone to acidic conditions. Store under inert gas (N2_2) at –20°C in anhydrous solvents (e.g., DCM or THF) .
  • Thermal stability : Avoid prolonged exposure to temperatures >40°C to prevent decomposition. Monitor via TGA/DSC .
  • Light sensitivity : Use amber vials to protect against photodegradation, particularly for the acetic acid moiety .

Advanced: What experimental design challenges arise in optimizing synthetic yields?

Key challenges include:

  • Regioselectivity in bicyclo formation : Competing ring-closure pathways may lead to byproducts. Mitigate via computational modeling (e.g., DFT calculations) to predict transition states and optimize reaction coordinates .
  • Steric hindrance during Boc protection : The bicyclic core’s rigidity can impede reagent access. Use bulky bases (e.g., DIPEA) and low temperatures (–10°C) to enhance efficiency .
  • Scalability : Transitioning from milligram to gram-scale synthesis requires solvent optimization (e.g., switching from THF to MeCN) and flow chemistry setups .

Advanced: How should researchers address contradictions in biological activity data?

Discrepancies often arise due to:

  • Impurity profiles : Trace byproducts (e.g., de-Boc derivatives) may confound assays. Use preparative HPLC (C18 columns, 0.1% TFA/MeCN gradient) to isolate high-purity batches .
  • Assay variability : Standardize antibacterial testing (e.g., MIC assays) using reference strains (e.g., S. aureus ATCC 25923) and replicate experiments (n ≥ 3) .
  • Structural analogs : Compare activity with related compounds (e.g., penicillin-V derivatives) to identify pharmacophore requirements .

Advanced: What pharmacological mechanisms are hypothesized for this compound?

While direct studies are limited, analogous bicyclic compounds suggest:

  • β-lactamase inhibition : The bicyclo[3.2.0] core mimics penicillin’s strained ring, potentially inhibiting bacterial enzymes. Test via nitrocefin hydrolysis assays .
  • Metal chelation : The acetic acid group may coordinate metal ions (e.g., Cr3+^{3+}), altering bioavailability. Investigate using ICP-MS and stability constants .
  • Membrane permeability : Evaluate logP values (e.g., ∼1.8) and PAMPA assays to predict blood-brain barrier penetration .

Advanced: How can computational methods enhance reaction optimization?

  • Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to model intermediates and identify low-energy pathways .
  • Machine learning : Train models on existing azabicyclo synthesis data to predict optimal conditions (e.g., solvent, catalyst) .
  • Docking studies : Screen against bacterial targets (e.g., PBP2a) to prioritize derivatives for synthesis .

Advanced: What reaction mechanisms underpin functional group transformations in this compound?

  • Boc deprotection : Acidic conditions (HCl/dioxane) cleave the carbamate via protonation of the carbonyl oxygen, releasing CO2_2 and tert-butanol .
  • Oxidation of the acetic acid side-chain : Use KMnO4_4 in aqueous acetone to convert the –CH2_2– group to a ketone, monitored by IR (C=O stretch at 1710 cm1^{-1}) .
  • Nucleophilic substitution : Replace the Boc group with amines (e.g., benzylamine) under Mitsunobu conditions (DIAD, PPh3_3) .

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